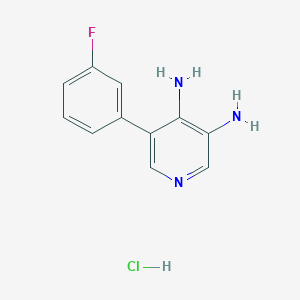

5-(3-Fluorophenyl)pyridine-3,4-diamine hydrochloride

CAS No.: 2219407-53-9

Cat. No.: VC5474188

Molecular Formula: C11H11ClFN3

Molecular Weight: 239.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2219407-53-9 |

|---|---|

| Molecular Formula | C11H11ClFN3 |

| Molecular Weight | 239.68 |

| IUPAC Name | 5-(3-fluorophenyl)pyridine-3,4-diamine;hydrochloride |

| Standard InChI | InChI=1S/C11H10FN3.ClH/c12-8-3-1-2-7(4-8)9-5-15-6-10(13)11(9)14;/h1-6H,13H2,(H2,14,15);1H |

| Standard InChI Key | VKEHATUKAMCAKU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C2=CN=CC(=C2N)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

5-(3-Fluorophenyl)pyridine-3,4-diamine hydrochloride belongs to the class of diarylpyridine derivatives, featuring a pyridine ring substituted with a fluorine-bearing phenyl group and two amine functionalities. The hydrochloride salt formation occurs via protonation of the amine groups, as evidenced by its molecular formula C₁₁H₁₁ClFN₃ . Key identifiers include:

The compound’s structure has been validated through spectral data, including NMR and mass spectrometry, confirming the positions of the fluorine and amine groups .

Synthesis and Manufacturing

Synthetic Pathways

The base compound, 5-(3-fluorophenyl)pyridine-3,4-diamine, is synthesized through a multi-step protocol starting from 2-chloro-3-nitropyridine (1a). Key steps include:

-

Nucleophilic Aromatic Substitution: Reaction of 1a with 3-fluoroaniline in dimethyl sulfoxide (DMSO) at 100°C yields 3-nitro-N-(3-fluorophenyl)pyridin-2-amine .

-

Nitro Reduction: Treatment with sodium dithionite reduces the nitro group to an amine, forming 5-(3-fluorophenyl)pyridine-3,4-diamine .

-

Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt, enhancing solubility for biological assays.

Optimization and Yield

Yields for the base compound range from 40–60%, with purity confirmed via HPLC. The hydrochloride form is typically isolated as a white crystalline solid, though solubility data remain limited .

Physicochemical Properties

Thermal and Solubility Profiles

The hydrochloride salt exhibits a boiling point of 442.2±45.0°C and a flash point of 221.2±28.7°C, consistent with aromatic amine derivatives . While aqueous solubility is unreported, the salt’s polarity suggests improved solubility over the free base.

| Property | Value | Source |

|---|---|---|

| Density | 1.3±0.1 g/cm³ | |

| Boiling Point | 442.2±45.0°C | |

| Flash Point | 221.2±28.7°C | |

| LogP (Partition Coefficient) | 1.58 |

Spectroscopic Data

-

IR Spectroscopy: Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N pyridine) confirm amine and aromatic functionalities .

-

¹H NMR: Signals at δ 6.8–7.2 ppm (fluorophenyl protons) and δ 8.1–8.5 ppm (pyridine protons) align with predicted shifts .

Applications in Drug Development

Intermediate for Heterocyclic Scaffolds

The compound serves as a precursor for synthesizing imidazo[4,5-b]pyridines, a class with demonstrated anticancer and anti-inflammatory activities . For example, cyclocondensation with aldehydes yields tricyclic derivatives evaluated in high-throughput screens .

Structure-Activity Relationship (SAR) Studies

Modifications to the fluorophenyl or amine groups could optimize bioavailability and target affinity. Introducing electron-withdrawing groups (e.g., -CF₃) may enhance COX-2 selectivity, as seen in analogous compounds .

Future Perspectives

Research Gaps

-

Solubility and Pharmacokinetics: Empirical data on the hydrochloride’s aqueous solubility and oral bioavailability are needed.

-

In Vivo Efficacy: Animal studies to validate anticancer and anti-inflammatory claims.

Synthetic Innovations

Flow chemistry or microwave-assisted synthesis could improve yield and reduce reaction times .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume